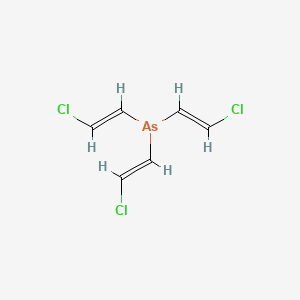
Lewisite 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lewisite 3 is synthesized as a byproduct in the reaction that produces lewisite 1. The primary synthetic route involves the reaction of acetylene with arsenic trichloride in a hydrochloric acid solution, using mercuric chloride as a catalyst . The reaction proceeds as follows:
AsCl3+C2H2→(ClCH=CH)AsCl2
When three additions of acetylene occur at the arsenic center, this compound is formed . Industrial production methods for high-purity arsenic compounds, including this compound, often involve the direct chlorination of arsenic-containing materials .
Analyse Des Réactions Chimiques
Lewisite 3 undergoes various chemical reactions, including hydrolysis and oxidation. In water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide, a less powerful blister agent . The hydrolysis reaction is accelerated in alkaline solutions, leading to the formation of acetylene and trisodium arsenate . This compound also reacts with metals to produce hydrogen gas and is combustible, though difficult to ignite .
Applications De Recherche Scientifique
While lewisite 3 has limited commercial, industrial, or scientific applications due to its toxicity, it has been studied for its interactions with various materials. For example, computational studies have demonstrated strong chemical interactions between lewisite and transition metal/graphene substrates, which can be tuned by introducing an electric field . Additionally, research has focused on the detoxification and safe disposal of lewisite and its byproducts .
Mécanisme D'action
Lewisite 3 exerts its effects by causing physical damage to capillaries, leading to leakage and hypovolemia (low blood volume) . This results in insufficient blood pressure to maintain organ function, particularly affecting the kidneys . The compound is a strong irritant and blistering agent, causing immediate damage to the skin, eyes, and respiratory tract upon exposure .
Comparaison Avec Des Composés Similaires
Lewisite 3 is part of a group of organoarsenic compounds that includes lewisite 1 (2-chlorovinylarsonous dichloride) and lewisite 2 (bis(2-chloroethenyl)arsinous chloride) . These compounds share similar chemical structures and toxicological properties, but differ in the number of chlorovinyl groups attached to the arsenic center . This compound, with three chlorovinyl groups, is unique in its higher molecular weight and potentially greater toxicity compared to lewisite 1 and lewisite 2 .
Propriétés
Numéro CAS |
169473-81-8 |
|---|---|
Formule moléculaire |
C6H6AsCl3 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
Clé InChI |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
SMILES isomérique |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
SMILES canonique |
C(=C[As](C=CCl)C=CCl)Cl |
Description physique |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
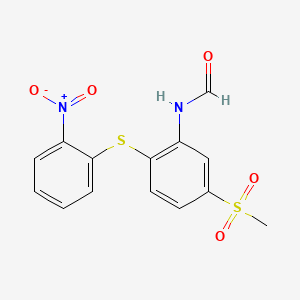


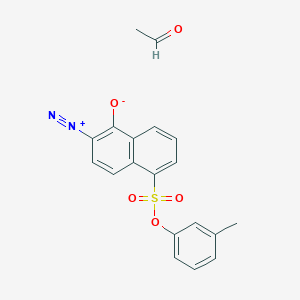
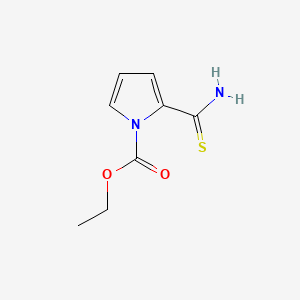
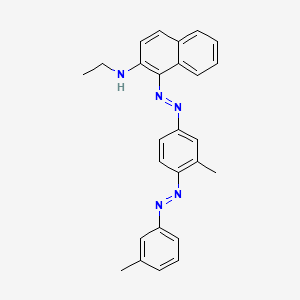
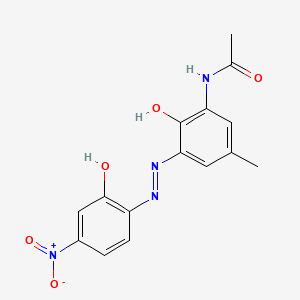
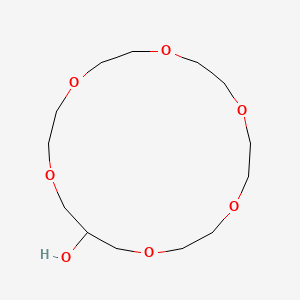
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)

